molecular formula C7H9N3O2 B2659799 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid CAS No. 933731-32-9

1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid

Cat. No.: B2659799
CAS No.: 933731-32-9
M. Wt: 167.168
InChI Key: ZGYPZXWKNXKREJ-UHFFFAOYSA-N
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Description

1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Its CAS registry number is 126352-85-0, and it is cataloged as a life science reagent by American Elements, available in high-purity grades (≥95%) for research and industrial applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYPZXWKNXKREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C1=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933731-32-9
Record name 1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl 2-chloroacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial and Antiparasitic Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]imidazole compounds exhibit promising activity against various pathogens. For instance:

  • Antimalarial Activity : Compounds similar to 1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid have been shown to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria. One study reported an IC50 value of 3.6 μM for a related compound against this parasite .
  • Antibacterial Activity : Research indicates that pyrazolo[1,5-a]imidazole derivatives possess antibacterial properties against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Cancer Therapeutics

The compound's structural analogs have been investigated for their role in cancer therapy. Pyrazolo[1,5-a]imidazole derivatives have demonstrated inhibition of key enzymes involved in cancer cell proliferation. For example:

  • PI3K Inhibition : Certain derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell survival and proliferation. Modifications in the chemical structure have been linked to enhanced activity against PI3Kδ .

Case Study 1: Drug Discovery for Parasitic Infections

A recent study explored the synthesis of novel pyrazolo[1,5-a]pyrimidine compounds based on the pyrazolo scaffold. These compounds were screened for their ability to inhibit membrane-bound pyrophosphatases (mPPase) in Thermotoga maritima. The findings revealed that some synthesized compounds exhibited low micromolar activity (IC50 = 14–18 μM) against mPPase and showed potential for further development as antiprotozoal agents .

Case Study 2: Anticancer Research

Another research effort focused on the development of pyrazolo[1,5-a]imidazole derivatives as potential anticancer agents. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced activity against cancer cell lines. Specific modifications led to improved selectivity and potency against PI3Kδ .

Mechanism of Action

The mechanism of action of 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate
  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol
  • CAS : 1378779-72-6
  • Key Differences : The ethyl ester derivative replaces the carboxylic acid group with an ethoxycarbonyl moiety, enhancing lipophilicity. This modification is critical for improving membrane permeability in drug candidates .
7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole Hydrobromide
  • Molecular Formula : C₅H₇Br₂N₃
  • Molecular Weight : 268.94 g/mol
  • CAS : 1776066-28-4
  • Key Differences : Bromination at the 7-position introduces electrophilic reactivity, making this derivative suitable for cross-coupling reactions in synthetic chemistry .
7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole
  • Molecular Formula : C₅H₆IN₃
  • Molecular Weight : 235.03 g/mol
  • CAS : 1909324-91-9
  • Key Differences : The iodine substituent offers a heavier halogen for radiolabeling or as a leaving group in nucleophilic substitution reactions .
Sodium 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate
  • Molecular Formula : C₆H₆N₃O₂Na
  • Key Differences : The sodium salt form increases water solubility, facilitating its use in aqueous-phase reactions or biological assays .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) CAS Number Solubility Key Functional Group
Target Compound (Carboxylic Acid) 153.14 126352-85-0 Moderate in water -COOH
Ethyl Ester Derivative 181.19 1378779-72-6 Lipophilic -COOEt
Sodium Salt ~175.12 (est.) N/A High in water -COO⁻Na⁺
7-Bromo Derivative 268.94 1776066-28-4 Low in water -Br

Key Differentiators and Challenges

  • Stability : The sodium salt derivative () and cyclopropylmethyl analogue () were discontinued, likely due to hydrolytic instability or synthesis complexity.
  • Reactivity : The carboxylic acid group enables facile derivatization (e.g., amide bond formation), while halogenated variants offer sites for cross-coupling reactions .

Biological Activity

1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound's chemical formula is C7H9N3O2C_7H_9N_3O_2 with a molecular weight of 167.17 g/mol. The IUPAC name is 1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid. Its structural representation includes a pyrazole ring fused with an imidazole ring and a carboxylic acid functional group.

PropertyValue
Chemical FormulaC₇H₉N₃O₂
Molecular Weight167.17 g/mol
IUPAC Name1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid
AppearancePowder
Storage TemperatureRoom Temperature

Anti-Inflammatory Effects

Research indicates that pyrazolo[1,5-a]imidazole derivatives exhibit significant anti-inflammatory properties. In a study involving various pyrazolo compounds, it was found that these compounds could inhibit the NF-κB/AP-1 signaling pathway in a dose-dependent manner, with IC50 values ranging from 4.8 to 30.1 µM for the most potent derivatives .

Table 1: Anti-inflammatory Activity of Selected Pyrazolo Compounds

Compound IDIC50 (µM)Mechanism of Action
13i4.8Inhibition of NF-κB/AP-1
1630.1Binding to MAPKs (ERK2, p38α, JNK3)

Anticancer Activity

The compound has shown promise in anticancer studies as well. A class of substituted pyrazole derivatives demonstrated potent anti-proliferative activity against various tumor cell lines. For instance, one derivative exhibited selective inhibition against the BJAB human B-cell lymphoma cell line with significant cell cycle arrest at the G0/G1 phase .

Table 2: Anticancer Activity of Pyrazolo Derivatives

Compound IDTarget Cell LineEffect on Cell CycleObserved Activity
Compound 14BJABG0/G1 ArrestPotent Inhibition

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer proliferation. Molecular docking studies suggest that these compounds can effectively bind to target proteins such as MAPKs and NF-κB .

Case Studies

Several studies have investigated the pharmacological potential of pyrazolo derivatives:

  • Study on Anti-inflammatory Activity: A library of pyrazolo compounds was screened for their ability to inhibit inflammatory pathways in vitro. The results indicated that certain derivatives could significantly reduce pro-inflammatory cytokine production in macrophage models .
  • Anticancer Research: In vivo studies demonstrated that selected pyrazolo compounds could inhibit tumor growth in mouse models without significant toxicity to normal tissues .

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this heterocyclic compound typically involves cyclization and functionalization steps. A validated approach includes:

  • Azide-mediated cyclization : Reacting 4-chloromethylpyrazole precursors with NaN₃ in DMF at 50°C for 3 hours to introduce azide groups, followed by acid-catalyzed cyclization .
  • Purification : Post-reaction, cooling the mixture, precipitating with ice water, and recrystallizing from ethanol or toluene to isolate the product .
  • Critical conditions : Anhydrous solvents (e.g., THF) and controlled heating (e.g., reflux at 100°C) are essential to avoid side reactions and improve yields .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with precision (e.g., [M + H]⁺ calculated vs. observed values within 0.0003 m/z deviation) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and tautomeric forms. For example, methyl group signals appear at δ 2.5–3.0 ppm in CDCl₃ .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data when synthesizing derivatives of this compound?

Methodological Answer: Discrepancies in elemental analysis (e.g., nitrogen content mismatches) may arise from incomplete purification or hygroscopic intermediates. Strategies include:

  • Repetitive recrystallization : Use solvent systems like ethanol/water or toluene/hexane to remove residual salts or unreacted precursors .
  • Alternative characterization : Supplement with HRMS or X-ray crystallography to confirm molecular integrity when elemental data is ambiguous .
  • Moisture control : Perform reactions under inert atmospheres (N₂/Ar) to prevent hydration of intermediates .

Q. What strategies are recommended for designing novel derivatives to enhance bioactivity while maintaining solubility?

Methodological Answer:

  • Functional group modification : Introduce polar groups (e.g., carboxylates, amides) at position 7 to improve solubility. For example, coupling with cyanocetamide under reflux in THF enhances hydrophilicity .
  • Salt formation : Prepare sodium or potassium salts of the carboxylic acid moiety to increase aqueous stability. This is achieved by neutralizing the acid with NaOH/KOH in methanol .
  • Bioisosteric replacement : Replace the methyl group with trifluoromethyl or heteroaryl groups (e.g., pyridyl) to balance lipophilicity and metabolic stability, guided by computational docking studies .

Q. How can reaction mechanisms for unexpected byproducts be elucidated during synthesis?

Methodological Answer:

  • Isolation and characterization : Use preparative TLC or column chromatography to isolate byproducts, followed by HRMS and 2D NMR (e.g., HSQC, HMBC) to assign structures .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates. For example, detecting azide intermediates in cyclization reactions helps trace side-product formation .
  • Computational modeling : Employ DFT calculations to simulate transition states and predict plausible pathways for byproduct formation .

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